molecular formula C17H13N3O3 B14676362 Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- CAS No. 36853-74-4

Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)-

Cat. No.: B14676362
CAS No.: 36853-74-4
M. Wt: 307.30 g/mol
InChI Key: WFOSZSKMHNUDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- is a chemical compound with the molecular formula C17H13N3O3 It is known for its unique structure, which includes a diazene group (N=N) bonded to a 4-methoxy-1-naphthalenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- typically involves the reaction of 4-methoxy-1-naphthalenylamine with 4-nitrobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the naphthalenylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-amino-1-naphthalenyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenyl and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    p-Nitroanisole: Similar in structure, with a nitro group and a methoxy group on an aromatic ring.

    4-Nitrophenylhydrazine: Contains a nitro group and a hydrazine group, similar to the diazene group in the target compound.

    4-Methoxy-1-naphthylamine: Contains a methoxy group and an amine group on a naphthalene ring.

Uniqueness

Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- is unique due to the presence of both a diazene group and a combination of methoxy and nitro groups on different aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

36853-74-4

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C17H13N3O3/c1-23-17-11-10-16(14-4-2-3-5-15(14)17)19-18-12-6-8-13(9-7-12)20(21)22/h2-11H,1H3

InChI Key

WFOSZSKMHNUDFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.